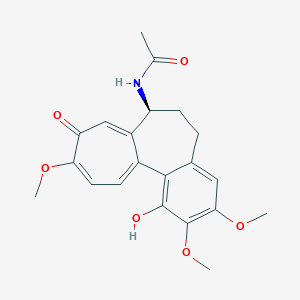

1-Demethylcolchicine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDJTYPTSDFND-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-68-4 | |

| Record name | 1-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Structural and Kinetic Dynamics of Tubulin Inhibition: A Comparative Analysis of Colchicine and 1-Demethylcolchicine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers. They are essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Microtubule-targeting agents (MTAs) remain a cornerstone of anti-cancer and anti-inflammatory pharmacology. Among these, Colchicine Binding Site Inhibitors (CBSIs) are uniquely valuable because they bind to a highly conserved intra-dimer pocket, effectively circumventing many multidrug resistance (MDR) efflux pumps that typically neutralize other MTAs like paclitaxel.

While colchicine is the prototypical CBSI, its clinical translation is severely bottlenecked by a narrow therapeutic index and high acute systemic toxicity. This whitepaper provides an in-depth mechanistic and kinetic comparison between colchicine and its derivative, 1-demethylcolchicine . By analyzing the structure-activity relationship (SAR) and thermodynamic binding profiles, we elucidate how a single functional group modification uncouples tubulin-binding efficacy from acute toxicity, offering a superior scaffold for next-generation therapeutics.

Mechanistic Foundations: The Colchicine Binding Site (CBS)

The CBS is deeply buried at the interface between the α- and β-subunits of the tubulin heterodimer. Understanding the exact mechanism of inhibition requires analyzing the conformational states of tubulin.

Conformational Control and Steric Clashing

Free, unpolymerized tubulin naturally exists in a "curved" conformation. Upon GTP binding and incorporation into the microtubule lattice, the heterodimer undergoes a structural switch to a "straight" conformation.

As demonstrated by X-ray crystallography, colchicinoids bind exclusively to the β-subunit while tubulin is in its curved state. The causality of their inhibitory effect lies in a steric clash: the presence of the ligand physically prevents the intermediate domain of β-tubulin from shifting into the straight conformation. Consequently, the tubulin-ligand complex cannot form the necessary lateral contacts for lattice stabilization, halting polymerization and inducing rapid microtubule depolymerization.

Tubulin polymerization cycle and mechanistic interception by Colchicine Binding Site Inhibitors.

Structural Chemistry & SAR: Colchicine vs. 1-Demethylcolchicine

The binding affinity of colchicinoids is heavily dependent on the hydrophobic packing of the trimethoxy A-ring and the tropolone C-ring within the β-tubulin pocket.

Thermodynamic Impact of A-Ring Modifications

-

Colchicine: Features methoxy groups at the C1, C2, and C3 positions of the A-ring. The C1 methoxy group makes specific, high-efficiency hydrophobic contacts deep within the β-tubulin cleft, driving a highly favorable binding entropy.

-

1-Demethylcolchicine: The substitution of the C1 methoxy group with a hydroxyl group fundamentally alters the thermodynamic signature of the binding event. While the C1 hydroxyl group can act as a hydrogen bond donor, the loss of the methyl group reduces the overall hydrophobic effect (desolvation entropy). This structural alteration leads to a measurable decrease in absolute tubulin binding affinity.

Toxicological Divergence

Despite a reduction in raw tubulin binding affinity, 1-demethylcolchicine exhibits a disproportionately massive reduction in acute in vivo toxicity. As shown in the comparative data below, removing the C1 methyl group increases the LD50 in murine models by over 26-fold. This proves that the C1 methoxy group is a primary driver of off-target systemic toxicity, making 1-demethylcolchicine a vastly superior, safer scaffold for drug development while still effectively activating the JNK/SAPK signaling pathway to induce apoptosis in target cells.

Quantitative SAR Comparison

| Compound | A-Ring Modification | Relative Tubulin Binding (%) | Acute Toxicity (LD50 in mice, mg/kg) |

| Colchicine | 1,2,3-trimethoxy | 90.0 | 2.6 |

| 1-Demethylcolchicine | 1-hydroxy, 2,3-dimethoxy | 50.0 | 68.0 |

| 3-Demethylcolchicine | 3-hydroxy, 1,2-dimethoxy | 1.6 | 50.0 |

(Data synthesized from standard alkaloid pharmacological profiling and anti-inflammatory analog studies ).

Experimental Workflows: Quantifying Binding Affinity and Cytotoxicity

To rigorously evaluate the binding kinetics and biological effects of CBSIs, a self-validating experimental pipeline is required. The following protocols detail the isolation, kinetic evaluation, and cellular profiling of 1-demethylcolchicine.

Step-by-step experimental workflow for profiling tubulin binding affinity and cytotoxicity.

Protocol 1: Tubulin Purification and Competitive Binding Assay

Rationale: To ensure the measured

-

Tubulin Preparation: Purify α/β-tubulin from bovine brain homogenate using DEAE-Sephadex A-50 ion-exchange chromatography. Perform two cycles of temperature-dependent assembly (37°C) and disassembly (4°C) to ensure the functional integrity of the dimers.

-

Equilibration: Incubate 3 μM of purified tubulin in PIPES buffer (pH 6.9, 1 mM MgCl2, 1 mM GTP) at 37°C for 30 minutes to stabilize the heterodimers in their active state.

-

Ligand Titration: Titrate 1-demethylcolchicine (ranging from 0.1 μM to 50 μM) into the tubulin solution.

-

Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence quenching of tubulin (Excitation: 295 nm, Emission: 336 nm). The reduction in fluorescence correlates proportionally with ligand occupancy in the CBS.

-

Validation (Causality Check): Pre-incubate a parallel tubulin sample with 10 μM of standard colchicine (saturating concentration). Subsequent titration of 1-demethylcolchicine should yield no additional quenching. This validates that 1-demethylcolchicine competitively targets the exact same locus.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Profiling

Rationale: Cell-free binding affinity does not account for cellular permeability or metabolic stability. Cytotoxicity assays in primary cell lines establish the true therapeutic window .

-

Cell Culture: Seed primary human hepatocytes (for toxicity baselining) and target tumor cell lines (e.g., HepG2) at

cells/well in a 96-well plate. -

Drug Exposure: Treat cells with a logarithmic concentration gradient of 1-demethylcolchicine (1 nM to 100 μM) for 48 hours.

-

Viability Quantification: Utilize an ATP-luminescence assay (e.g., CellTiter-Glo) to quantify metabolic viability and calculate the

. -

Apoptosis Validation: To confirm that cell death is driven by microtubule destabilization (which activates the JNK/SAPK pathway) rather than non-specific chemical necrosis, perform flow cytometry using Annexin V/PI staining. A high Annexin V positive / PI negative population confirms controlled apoptosis.

Conclusion

1-Demethylcolchicine represents a masterclass in rational drug design and structure-activity relationships. By sacrificing a fraction of absolute tubulin binding affinity through the removal of the C1 methyl group, researchers can achieve a profound reduction in systemic toxicity. This expanded therapeutic window makes 1-demethylcolchicine an optimal candidate for the development of targeted anti-mitotic and anti-inflammatory therapies, bypassing the historical limitations of classic tropolone alkaloids.

References

-

Cordell, G. A. (1992). The Alkaloids: Chemistry and Pharmacology: 41. Academic Press. URL:[Link]

-

Sugio, K., et al. (1987). "Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners." Life Sciences. URL:[Link]

-

Dvorak, Z., et al. (2002). "Cytotoxicity of Colchicine Derivatives in Primary Cultures of Human Hepatocytes." Toxicology in Vitro. URL:[Link]

-

Ravelli, R.B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." RCSB Protein Data Bank (PDB: 1SA0). URL: [Link]

-

Lu, Y., et al. (2012). "Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective." Drug Discovery Today. URL:[Link]

Whitepaper: A Technical Guide to the Metabolic Pathway of Colchicine to 1-Demethylcolchicine

Executive Summary

Colchicine, a potent alkaloid with a narrow therapeutic index, is a cornerstone in the management of inflammatory conditions such as gout and Familial Mediterranean Fever (FMF).[1][2] Its clinical efficacy and toxicity are intrinsically linked to its complex metabolic fate, which is dominated by hepatic biotransformation. This technical guide provides an in-depth exploration of the primary metabolic pathway leading to the formation of colchicine's demethylated metabolites, with a core focus on the conversion to 1-Demethylcolchicine (1-O-demethyl colchicine). We will dissect the enzymatic machinery responsible, elucidate the underlying chemical transformations, and present a validated experimental framework for studying this pathway in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of colchicine metabolism to inform safer therapeutic strategies and novel drug design.

Introduction: The Clinical and Molecular Profile of Colchicine

Colchicine is a tricyclic alkaloid extracted from the autumn crocus, Colchicum autumnale.[3][4] Its mechanism of action involves binding to tubulin, which disrupts microtubule polymerization and thereby inhibits mitosis and key inflammatory processes like neutrophil migration and inflammasome activation.[1][4][5] Structurally, it comprises a trimethoxybenzene A-ring, a seven-membered B-ring, and a tropolone C-ring.[3] This unique structure is crucial for its biological activity but also presents a substrate for extensive metabolic modification.[3] Understanding the metabolism of colchicine is paramount, as alterations in its biotransformation, often through drug-drug interactions, can lead to severe, life-threatening toxicity.[6][7]

The Metabolic Landscape: Cytochrome P450 and P-glycoprotein

The pharmacokinetics of colchicine are governed by two key proteins: the efflux transporter P-glycoprotein (P-gp) and the cytochrome P450 (CYP) enzyme system.[4]

-

P-glycoprotein (P-gp): As an efflux pump found in the intestines, kidneys, and blood-brain barrier, P-gp actively transports colchicine out of cells, limiting its absorption and tissue penetration.[2][8][9]

-

Cytochrome P450 3A4 (CYP3A4): This enzyme, located primarily in the liver and intestine, is the major catalyst for Phase I metabolism of colchicine.[6][7][10] It mediates the demethylation of the methoxy groups on the colchicine molecule.[7][11]

The interplay between P-gp and CYP3A4 creates a critical pathway for colchicine disposition. Inhibition of both proteins, a common feature of many drugs (e.g., clarithromycin, ritonavir, ketoconazole), can dramatically increase colchicine exposure and the risk of toxicity.[7][12]

The Core Pathway: O-Demethylation to 1-Demethylcolchicine

The primary metabolic transformation of colchicine is O-demethylation, which can occur at the C-1, C-2, or C-3 positions, yielding 1-demethylcolchicine (1-DMC), 2-demethylcolchicine (2-DMC), and 3-demethylcolchicine (3-DMC), respectively.[6][10][13] While 2-DMC and 3-DMC are well-characterized major metabolites, the formation of 1-DMC is also a significant pathway.[10][14][15]

Enzymatic Causality: The conversion of colchicine to its demethylated metabolites is almost exclusively mediated by CYP3A4.[10] Studies using human liver microsomes have shown a strong correlation between the rate of colchicine metabolite formation and CYP3A4 activity.[10] Furthermore, chemical inhibition and antibody-based neutralization of CYP3A4 nearly abolish the metabolic conversion.[10]

Chemical Transformation: The reaction involves the oxidative removal of a methyl group from the C-1 methoxy substituent on the A-ring, replacing it with a hydroxyl group. This conversion increases the molecule's polarity, which can alter its binding affinity for tubulin and facilitate its subsequent excretion.[14][15]

Caption: Metabolic conversion of Colchicine to 1-Demethylcolchicine by CYP3A4.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

Investigating the formation of 1-Demethylcolchicine in vitro provides critical data on enzyme kinetics and potential drug interactions. Human Liver Microsomes (HLMs) are the gold-standard model as they are an enriched source of CYP enzymes.[16][17]

Principle of the Assay: This protocol quantifies the formation of 1-Demethylcolchicine when colchicine is incubated with HLMs in the presence of the necessary cofactor, NADPH. The reaction is terminated, and the amount of metabolite formed is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A Self-Validating System: To ensure data integrity and trustworthiness, the experimental design must include a series of controls:

-

Negative Control (No NADPH): Incubations without the NADPH-regenerating system. This control accounts for any non-enzymatic degradation or pre-existing metabolite in the system.

-

Positive Control Substrate: A known CYP3A4 substrate (e.g., testosterone or midazolam) is run in parallel to confirm the metabolic competency of the HLM batch.

-

Inhibitor Control: A specific CYP3A4 inhibitor (e.g., ketoconazole) is co-incubated with colchicine to demonstrate that the metabolite formation is indeed CYP3A4-dependent.

Step-by-Step Methodology

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

Colchicine Stock Solution: Prepare a 10 mM stock solution of colchicine in DMSO. Serially dilute to create working solutions.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors, 20 mg/mL protein concentration) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.

-

NADPH-Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

-

-

Incubation Procedure:

-

Arrange test tubes in a 37°C shaking water bath.

-

Add 178 µL of the HLM suspension (1 mg/mL) to each tube.

-

Add 2 µL of the colchicine working solution to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding 20 µL of the NRS. For negative controls, add 20 µL of phosphate buffer instead.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 1-Demethyl-thiocolchicine).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

-

Analytical Quantification (LC-MS/MS):

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detect and quantify the parent drug and metabolite using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The expected protonated molecule [M+H]⁺ for 1-demethyl-colchicine is m/z 386.4.[15]

-

Sources

- 1. Colchicine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 9. researchgate.net [researchgate.net]

- 10. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

The Role of CYP3A4 in 1-Demethylcolchicine Formation: A Technical Guide

The following technical guide details the role of Cytochrome P450 3A4 (CYP3A4) in the formation of 1-Demethylcolchicine and its regioisomers.

Executive Summary

Colchicine is a tricyclic alkaloid with a narrow therapeutic index, primarily metabolized by CYP3A4 and transported by P-glycoprotein (P-gp/MDR1) . While the primary human metabolites are 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC) , the formation of 1-demethylcolchicine (1-DMC) represents a specific, often minor, regioselective pathway that is critical for understanding comprehensive metabolic clearance and potential toxicity in specific animal models (e.g., rat) or under specific polymorphic conditions.

This guide provides a mechanistic breakdown of the CYP3A4-mediated O-demethylation of colchicine, focusing on the regiochemistry that differentiates 1-DMC formation from its major isomers. It includes validated experimental protocols for isolating and quantifying these metabolites using LC-MS/MS.

Molecular Mechanism of Demethylation

The CYP3A4 Catalytic Cycle

CYP3A4 catalyzes the oxidative demethylation of colchicine via a standard monooxygenase mechanism. The reaction involves the insertion of a single oxygen atom into the C-H bond of the methoxy group, forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the corresponding phenol (demethylcolchicine).

Reaction Stoichiometry:

Regioselectivity: The 1-, 2-, and 3-Positions

Colchicine possesses four methoxy groups (C1, C2, C3 on Ring A; C10 on Ring C).

-

Major Human Pathway (2-DMC & 3-DMC): The CYP3A4 active site preferentially accommodates the Ring A methoxy groups at positions 2 and 3 due to steric accessibility and hydrophobic interactions within the heme pocket.

-

The 1-DMC Pathway: Demethylation at C1 is sterically hindered in the human CYP3A4 isoform compared to C2 and C3. However, it is detected in rodent microsomes and can occur as a minor metabolite in humans. The formation of 1-DMC is significant in toxicological studies as it alters the tubulin-binding affinity of the molecule.

Pathway Visualization

The following diagram illustrates the regioselective metabolism of colchicine by CYP3A4.

Figure 1: Regioselective O-demethylation of colchicine by CYP3A4.[1][2] Note the dominance of 2- and 3-DMC in human systems.

Kinetic Characterization & Drug Interactions

Understanding the kinetics of 1-DMC formation requires isolating it from the background of 2- and 3-DMC formation.

Kinetic Parameters (Human Liver Microsomes)

Quantitative data typically reflects the sum of demethylation or specific major metabolites. 1-DMC formation often falls below the limit of quantitation (LOQ) in standard assays unless enriched or using high-sensitivity MS.

| Parameter | Value (Approx.) | Notes |

| Km (apparent) | ~30 - 50 µM | Affinity for CYP3A4 is moderate. |

| Vmax | Variable | Highly dependent on donor CYP3A4 expression levels. |

| Major Metabolites | 2-DMC, 3-DMC | Account for >85% of metabolic clearance. |

| 1-DMC Status | Minor (<5%) | Detection requires high-resolution MS or specific standards. |

Inhibition Profile

Since CYP3A4 is the sole enzyme responsible for significant oxidative metabolism:

-

Ketoconazole / Ritonavir: Potent inhibition (>90% reduction in all DMC formation).

-

P-gp Interplay: Inhibitors like Cyclosporine affect intracellular concentration, indirectly altering metabolic rates in whole-cell systems (hepatocytes), though not in microsomes.

Experimental Protocol: In Vitro Assessment

This protocol is designed to detect all demethylated isomers, including 1-DMC, by utilizing chromatographic separation of regioisomers.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) or Recombinant CYP3A4 (rCYP3A4) with P450 reductase.

-

Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Colchicine (Stock 10 mM in Methanol).

-

Internal Standard: Diazepam-d5 or Colchicine-d3.

-

Quench: Ice-cold Acetonitrile (ACN).

Incubation Workflow

Figure 2: Step-by-step microsomal incubation workflow for identifying colchicine metabolites.

LC-MS/MS Analytical Conditions

To distinguish 1-DMC from 2-DMC and 3-DMC, chromatographic resolution is critical as they are isobaric.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[3]

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 8 minutes (slow gradient required to separate isomers).

-

MRM Transitions:

-

Colchicine:

400.2 -

Demethylcolchicines (1-, 2-, 3-DMC):

386.2 -

Note: 1-DMC typically elutes at a distinct retention time compared to 2- and 3-DMC. Authentic standards for each isomer are required for positive identification.

-

Clinical & Research Implications

Drug-Drug Interactions (DDI)

The dependence on CYP3A4 renders colchicine highly susceptible to DDIs. Strong CYP3A4 inhibitors (Clarithromycin, Ketoconazole) can increase plasma AUC by >200%. While 1-DMC is minor, blockage of the 2/3-DMC pathway shunts metabolism, potentially increasing the half-life of the parent compound rather than shifting to the 1-DMC pathway, due to the high energy barrier of C1 demethylation.

Toxicity Markers

In rodent models (where 1-DMC formation is more prevalent), the ratio of 1-DMC to 2/3-DMC can serve as a marker for species-specific CYP activity. In humans, the presence of 1-DMC is negligible; however, its synthetic derivatives are investigated for lower toxicity profiles compared to the parent drug.[4]

References

-

Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes.[5] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology.

-

Guo, B., et al. (2019). "Studies on hepatotoxicity and toxicokinetics of colchicine." Journal of Biochemical and Molecular Toxicology.

-

Wojtowicz, A., et al. (2020). "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine."[6] Molecules.

-

FDA Clinical Pharmacology Review. "Colchicine (Colcrys) NDA 022352." Center for Drug Evaluation and Research.

-

Al-Mousa, A., et al. (2021). "Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry." Drug Testing and Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Colchicine, 1-demethyl- | C21H23NO6 | CID 629842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pharmacokinetics of 1-Demethylcolchicine: A Technical Guide for Researchers

An In-depth Exploration of Colchicine Metabolism, Bioanalytical Challenges, and the Uncharted Territory of a Minor Metabolite

Authored by: A Senior Application Scientist

Introduction: Colchicine, a potent alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) for centuries. Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic profile to ensure efficacy while minimizing toxicity. While the pharmacokinetics of the parent drug, colchicine, have been extensively studied, the in-vivo behavior of its metabolites, particularly the demethylated forms, remains less defined. This technical guide delves into the complex world of colchicine metabolism, with a specific focus on the current state of knowledge regarding the pharmacokinetics of 1-Demethylcolchicine in human plasma. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the subject, highlighting the analytical challenges and the gaps in our current understanding.

The Metabolic Fate of Colchicine: A Prelude to 1-Demethylcolchicine

The journey of colchicine in the human body is primarily dictated by hepatic metabolism. Upon oral administration, colchicine is absorbed from the jejunum and ileum.[1] The disposition of colchicine involves both active biliary and renal excretion of the parent drug, with a significant portion undergoing hepatic demethylation before elimination.[2]

The primary metabolic pathway for colchicine is demethylation, a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][4][5] This biotransformation results in the formation of two main metabolites: 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC).[2][3][4][5] The formation rates of these metabolites can vary significantly among individuals, likely due to genetic polymorphisms in the CYP3A4 enzyme.[2] While 1-Demethylcolchicine is a theoretical metabolite, specific and robust data on its formation and subsequent pharmacokinetic profile in human plasma are conspicuously absent in the current body of scientific literature. The majority of studies either focus on the parent compound or the more abundant 2-DMC and 3-DMC metabolites.

The Role of P-glycoprotein (P-gp)

In addition to CYP3A4-mediated metabolism, the efflux transporter P-glycoprotein (P-gp) plays a crucial role in colchicine's pharmacokinetics. P-gp is present in the intestines, liver, and kidneys and actively transports colchicine out of cells, thereby influencing its absorption, distribution, and elimination.[1][3] Co-administration of drugs that are inhibitors of both CYP3A4 and P-gp can lead to a significant increase in colchicine plasma concentrations, heightening the risk of toxicity.[6]

Pharmacokinetic Profile: The Knowns of Colchicine and the Unknowns of its Metabolites

The pharmacokinetic parameters of colchicine have been well-characterized in healthy volunteers and various patient populations. However, a detailed pharmacokinetic profile for 1-Demethylcolchicine remains to be elucidated. The table below summarizes the key pharmacokinetic parameters for the parent drug, colchicine.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1-3 hours | [1] |

| Bioavailability | ~45% (highly variable) | [4] |

| Volume of Distribution (Vd) | 5-8 L/kg | [4] |

| Protein Binding | Low | [4] |

| Elimination Half-life (t½) | 26.6-31.2 hours | [4] |

| Primary Route of Elimination | Biliary excretion | [1][3] |

A Note on Metabolite Data: The systemic exposure to colchicine's metabolites is generally reported to be less than 5% of the parent drug. Often, the plasma levels of these metabolites are below the limit of quantitation in many subjects. This low abundance presents a significant challenge in characterizing their individual pharmacokinetic profiles.

Bioanalytical Strategies for Quantifying Colchicine and its Demethylated Metabolites

The accurate quantification of colchicine and its metabolites in human plasma is critical for pharmacokinetic studies. Due to the low plasma concentrations and the structural similarity of the demethylated isomers, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[7][8][9][10][11]

Proposed Experimental Workflow for the Quantification of 1-Demethylcolchicine

Given the lack of a specific validated method for 1-Demethylcolchicine, the following workflow is proposed based on established methods for colchicine and other metabolites. The key to successfully quantifying 1-Demethylcolchicine lies in the chromatographic separation of the three demethylated isomers.

Caption: Proposed bioanalytical workflow for the quantification of 1-Demethylcolchicine in human plasma.

Causality in Experimental Choices:

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 1-Demethylcolchicine-d3) is crucial to correct for variability during sample preparation and ionization in the mass spectrometer, ensuring accuracy and precision.

-

Liquid-Liquid Extraction (LLE): LLE is a robust technique for extracting small molecules like colchicine and its metabolites from a complex matrix like plasma, providing a clean extract for analysis.

-

Chromatographic Separation: The use of a high-resolution chromatography column (e.g., UPLC) with a carefully optimized gradient elution is paramount to achieve baseline separation of the isomeric demethylated metabolites (1-DMC, 2-DMC, and 3-DMC), which is essential for their individual quantification.

-

Tandem Mass Spectrometry (MS/MS): MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte in the presence of other endogenous plasma components.

Metabolic Pathway of Colchicine

The metabolic conversion of colchicine to its demethylated metabolites is a critical step in its clearance. The following diagram illustrates the primary metabolic pathway.

Caption: Simplified metabolic pathway of colchicine to its demethylated metabolites.

Current Challenges and Future Directions

The primary challenge in defining the pharmacokinetics of 1-Demethylcolchicine is the lack of specific research focusing on this particular metabolite. Future research should prioritize the following:

-

Synthesis of a 1-Demethylcolchicine analytical standard: A certified reference standard is essential for the development and validation of a quantitative bioanalytical method.

-

Development of an isomer-specific LC-MS/MS method: A robust method capable of separating and quantifying all three demethylated isomers is needed.

-

In-vitro metabolism studies: Using human liver microsomes to confirm the formation of 1-Demethylcolchicine and to identify the specific CYP enzymes involved.

-

Clinical pharmacokinetic studies: Once a validated analytical method is available, clinical studies in healthy volunteers and patient populations are required to determine the pharmacokinetic parameters of 1-Demethylcolchicine.

Conclusion

The pharmacokinetics of 1-Demethylcolchicine in human plasma represent a significant knowledge gap in our understanding of colchicine's disposition. While the metabolism of colchicine to its primary demethylated metabolites, 2-DMC and 3-DMC, is well-established, the formation and pharmacokinetic profile of 1-Demethylcolchicine remain largely unexplored. This guide has outlined the current understanding of colchicine metabolism and proposed a bioanalytical framework to address the existing challenges. Further research in this area is crucial to fully elucidate the complete metabolic fate of colchicine and to assess the potential clinical relevance of all its metabolites.

References

-

Progress in the management of acute colchicine poisoning in adults. (2022). PMC. Retrieved from [Link]

-

Colchicine. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Colchicine. (n.d.). PMC. Retrieved from [Link]

-

Tateishi, T., Soucek, P., Caraco, Y., Guengerich, F. P., & Wood, A. J. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111–116. Retrieved from [Link]

-

Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4 and P-Glycoprotein: A Signal Detection Analysis Using a Database of Spontaneously Reported Adverse Events (FAERS). (n.d.). ResearchGate. Retrieved from [Link]

-

Relation Between Blood Concentration of Colchicine and Response to Colchicine Treatment in Gout Flare. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Toxicokinetics of Colchicine in Humans. (n.d.). Human & Experimental Toxicology - Ovid. Retrieved from [Link]

-

Effect of colchicine and its derivatives on the expression of selected isoforms of cytochrome P450 in primary cultures of human. (n.d.). SciSpace. Retrieved from [Link]

-

Toxicokinetics of Colchicine in Humans: Analysis of Tissue, - Plasma and Urine Data in Ten Cases. (n.d.). Ovid. Retrieved from [Link]

-

Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (2025). PMC. Retrieved from [Link]

-

Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS. (2019). vels. Retrieved from [Link]

-

Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass. (2021). Wiley Online Library. Retrieved from [Link]

-

HIGH PERFORMANCE LIQUID CHROMATOGRAPHY – MASS SPECTROMETRIC BIOANALYTICAL METHOD FOR DETERMINATION OF THE COLCHICINE IN HUMAN PLASMA FOR BIOEQUIVALENCE STUDY APPLICATION. (n.d.). Sapporo Medical Journal. Retrieved from [Link]

-

Different inhibitors of CYP3A4 and P-glycoprotein (P-gp) that impact colchicine metabolism. Created with BioRender.com. (n.d.). ResearchGate. Retrieved from [Link]

-

Highly Sensitive Determination of Colchicine in Human Plasma by UPLC-MS/MS for a Clinical Study in Healthy Subjects. (2015). Academia.edu. Retrieved from [Link]

-

Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Repurposing colchicine's journey in view of drug-to-drug interactions. A review. (2021). PMC. Retrieved from [Link]

Sources

- 1. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the management of acute colchicine poisoning in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Repurposing colchicine’s journey in view of drug-to-drug interactions. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.vistas.ac.in [ir.vistas.ac.in]

- 9. maejournal.com [maejournal.com]

- 10. (PDF) Highly Sensitive Determination of Colchicine in Human Plasma by UPLC-MS/MS for a Clinical Study in Healthy Subjects [academia.edu]

- 11. rjptonline.org [rjptonline.org]

Biological Activity of Colchicine Metabolites: A Technical Guide

Executive Summary

Colchicine, a pseudoalkaloid derived from Colchicum autumnale, remains a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) due to its potent anti-inflammatory and antimitotic properties.[1][2] However, its narrow therapeutic index necessitates a precise understanding of its metabolic fate. This guide provides a technical analysis of colchicine’s primary metabolites—specifically 3-demethylcolchicine (3-DMC) , 2-demethylcolchicine (2-DMC) , and 10-demethylcolchicine (colchiceine) .

While the parent compound exhibits high-affinity tubulin binding (

Metabolic Pathways & Structural Characterization

Hepatic Biotransformation

Colchicine metabolism is primarily mediated by the CYP3A4 isoenzyme in the liver, with P-glycoprotein (P-gp) governing its efflux. The metabolism is regioselective, favoring demethylation at the A-ring positions over the C-ring.[3]

-

Primary Metabolite: 3-Demethylcolchicine (3-DMC) .[4][5] Produced via O-demethylation at the C3 position of the A-ring.[6] It is the most abundant metabolite in human plasma and urine.

-

Secondary Metabolite: 2-Demethylcolchicine (2-DMC) . Produced via O-demethylation at the C2 position. Less abundant than 3-DMC.

-

Minor/Degradation Product: 10-Demethylcolchicine (Colchiceine) .[1][2] Formed by hydrolysis of the C10 methoxy group on the tropolone C-ring. This often occurs chemically or via specific microbial transformations rather than primary human metabolism.

Structural Pharmacophores

The biological potency of colchicine derivatives hinges on two structural domains:

-

The A-Ring (Trimethoxybenzene): Essential for anchoring the molecule into the

-tubulin colchicine-binding site. Loss of methyl groups here (2-DMC, 3-DMC) reduces lipophilicity and alters binding kinetics but preserves the core pharmacophore. -

The C-Ring (Tropolone): The methoxy group at C10 is critical for maintaining the tropolonoid electronic structure. Hydrolysis to a hydroxyl group (colchiceine) allows tautomerization to an iso-tropolone form, disrupting the hydrogen bonding network required for high-affinity tubulin interaction.

Figure 1: Primary metabolic pathways of colchicine mediated by CYP3A4, leading to bioactive A-ring metabolites and the inactive C-ring analog.[3][7]

Pharmacodynamics & Biological Activity[1]

Tubulin Binding Kinetics

The mechanism of action for colchicine and its metabolites involves binding to the interface between

-

Colchicine: Exhibits a biphasic binding mode with a high-affinity dissociation constant (

) in the range of 10–100 nM depending on the isotype. -

2-DMC & 3-DMC: Both metabolites act as competitive inhibitors of colchicine binding.[8] While they retain the ability to bind tubulin, their affinity is lower.[2]

-

Apparent

: -

Implication: They are approximately 10-100 times less potent binders than the parent compound but still possess sufficient affinity to disrupt microtubule dynamics at physiological concentrations found during overdose or accumulation.

-

-

Colchiceine: The conversion of the C10-methoxy to a hydroxyl group destroys the tropolone character essential for the specific "induced fit" in the binding pocket. Consequently, colchiceine is virtually inactive in tubulin polymerization assays.

Comparative Cytotoxicity Data

The following table synthesizes in vitro activity data. Note the stark contrast between A-ring and C-ring modifications.

| Compound | Modification Site | Tubulin Binding ( | Cytotoxicity ( | Biological Status |

| Colchicine | Parent | Highly Active | ||

| 3-DMC | A-Ring (C3-OH) | Appreciable (Sub-micromolar) | Active Metabolite | |

| 2-DMC | A-Ring (C2-OH) | Appreciable (Sub-micromolar) | Active Metabolite | |

| Colchiceine | C-Ring (C10-OH) | Negligible Binding | Inactive |

Toxicology Profile

A paradox exists in the toxicological profile of 3-DMC. While its intrinsic tubulin binding affinity is lower than colchicine, acute toxicity studies (LD50 in mice) have suggested it may be more acutely toxic (LD50

-

Hypothesis: This is likely due to altered pharmacokinetics. The exposed hydroxyl group increases polarity, potentially altering volume of distribution or renal clearance mechanisms, leading to higher local concentrations in sensitive tissues despite lower intrinsic receptor affinity.

Experimental Methodologies

Protocol 1: Microbial Synthesis of 3-Demethylcolchicine

Isolating 3-DMC from human plasma is impractical for large-scale study. A "green chemistry" approach using microbial transformation provides high yield and regioselectivity.

Objective: Produce milligram quantities of 3-DMC for reference standards. Biocatalyst: Bacillus megaterium (Strain ACBT03 or similar).[9]

-

Culture Preparation: Inoculate B. megaterium in nutrient broth (pH 7.0) containing glucose (10 g/L) and peptone (5 g/L). Incubate at 28°C / 120 rpm for 24 hours.

-

Substrate Addition: Add Colchicine (dissolved in DMSO) to the culture to a final concentration of 0.5 g/L.

-

Biotransformation: Incubate for an additional 48–72 hours. Monitor reaction via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Extraction: Centrifuge culture to remove biomass. Extract supernatant 3x with equal volumes of Ethyl Acetate.

-

Purification: Combine organic layers, dry over anhydrous

, and evaporate. Purify residue via Preparative HPLC (C18 column, Gradient Acetonitrile/Water 20% -

Validation: Confirm structure via Mass Spectrometry (ESI-MS

: 386

Protocol 2: Tubulin Polymerization Assay

This assay validates the mechanistic activity of the metabolites.

Reagents:

-

Purified Tubulin (>99% pure, porcine brain).

-

GTP (100 mM stock).

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL (approx 30 µM) in cold General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.

-

Compound Addition: Add 10 µM of Test Compound (Colchicine, 3-DMC, or Colchiceine) to pre-warmed 96-well plate wells. Include DMSO (Negative Control) and Nocodazole (Positive Control).

-

Initiation: Pipette 100 µL of cold tubulin mixture into each well.

-

Measurement: Immediately place in a plate reader heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot OD340 vs. Time.

Figure 2: Workflow for the in vitro Tubulin Polymerization Assay used to quantify metabolite potency.

References

-

Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin. Frontiers in Cell and Developmental Biology. [Link]

-

Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine. Journal of Medicinal Chemistry. [Link][12]

-

Colchicine biotransformation by human liver microsomes. Identification of CYP3A4. Biochemical Pharmacology. [Link]

-

Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin. Biochemical and Biophysical Research Communications. [Link]

-

Production of demethylated colchicine through microbial transformation. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microbial Process For Conversion Of Colchicine And Thiocolchicine To [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Demethylcolchicine: A Comprehensive Toxicity Profile and Technical Guide for Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethylcolchicine, also known as N-deacetyl-N-formylcolchicine, is a derivative of colchicine, a potent microtubule-disrupting agent with a long history of medicinal use and a well-documented, narrow therapeutic window.[1][2] The structural modification in 1-demethylcolchicine is hypothesized to confer a more favorable toxicity profile while preserving the parent molecule's potent anti-mitotic and anti-inflammatory properties.[3] This technical guide provides a comprehensive literature review of the toxicity profile of 1-demethylcolchicine, contextualized by the extensive data available for colchicine. It further serves as an in-depth technical resource for researchers and drug development professionals, outlining a strategic framework and detailed methodologies for the preclinical toxicological evaluation of this promising compound.

Introduction: The Rationale for 1-Demethylcolchicine

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been utilized for centuries to treat inflammatory conditions such as gout.[2][4] Its mechanism of action involves binding to tubulin, preventing the polymerization of microtubules, which are crucial for cell division, motility, and intracellular transport.[2] This disruption of microtubule dynamics underlies both its therapeutic efficacy and its significant toxicity, particularly in rapidly dividing cells like those in the gastrointestinal tract and bone marrow.[2] The clinical utility of colchicine is often limited by its narrow therapeutic index and the risk of severe, life-threatening toxicity in cases of overdose.[2][5][6]

1-Demethylcolchicine is a semi-synthetic derivative of colchicine, characterized by the substitution of the acetyl group on the B-ring with a formyl group.[7] This modification has prompted investigations into its potential as an anticancer agent with an improved safety profile compared to its parent compound. This guide aims to synthesize the current, albeit limited, knowledge on the toxicity of 1-demethylcolchicine and to provide a robust framework for its comprehensive preclinical safety assessment.

Mechanism of Action: A Legacy of Microtubule Disruption

The primary mechanism of action for 1-demethylcolchicine is believed to mirror that of colchicine: the inhibition of microtubule polymerization.[3] By binding to the colchicine-binding site on β-tubulin, it prevents the formation of the microtubule network essential for mitotic spindle formation.[3] This leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis.[3]

Caption: A simplified diagram illustrating the proposed mechanism of action of 1-Demethylcolchicine.

Comparative In Vitro Cytotoxicity

While comprehensive in vivo toxicity data for 1-demethylcolchicine is scarce, in vitro studies provide valuable preliminary insights into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-demethyl-colchicine in comparison to colchicine and the standard chemotherapeutic agent, doxorubicin, across various human cancer cell lines.[3]

| Cell Line | 1-Demethylcolchicine (nM) | Colchicine (nM) | Doxorubicin (nM) |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 10.5 ± 1.2 | 450.6 ± 25.3 |

| A549 (Lung Cancer) | 20.8 ± 2.5 | 18.2 ± 2.1 | 380.4 ± 19.8 |

| HeLa (Cervical Cancer) | 12.5 ± 1.4 | 8.9 ± 1.0 | 290.7 ± 15.6 |

| HCT116 (Colon Cancer) | 18.6 ± 2.2 | 14.3 ± 1.5 | 520.1 ± 30.9 |

| Data is presented as mean ± standard deviation and is compiled from multiple studies.[3] |

The data indicates that 1-demethylcolchicine exhibits potent cytotoxic activity in the nanomolar range, comparable to, albeit slightly less potent than, colchicine.[3] Both colchicine and its demethylated derivative are significantly more potent than doxorubicin in these cell lines.[3]

The Toxicity Profile of Colchicine: A Surrogate for Preliminary Assessment

Given the limited direct data on 1-demethylcolchicine, a thorough understanding of the well-documented toxicity of colchicine is essential for anticipating potential adverse effects and designing a comprehensive toxicological evaluation.

Acute Toxicity and Clinical Features of Overdose

Colchicine has a narrow therapeutic index, and overdose can be fatal.[2][5][6] The clinical presentation of colchicine poisoning typically occurs in three phases:

-

Phase 1 (0-24 hours): Gastrointestinal symptoms predominate, including nausea, vomiting, abdominal pain, and severe diarrhea, which can lead to hypovolemic shock.[2]

-

Phase 2 (24 hours - 7 days): This phase is characterized by multi-organ dysfunction, including bone marrow suppression (pancytopenia), rhabdomyolysis, renal failure, cardiac arrhythmias, and respiratory failure.[2]

-

Phase 3 (>7 days): For patients who survive the acute phase, rebound leucocytosis and transient alopecia may occur.[2]

Organ-Specific Toxicity

-

Gastrointestinal Toxicity: This is the most common dose-limiting toxicity of colchicine, resulting from the high mitotic rate of the gastrointestinal epithelium.[2]

-

Hematotoxicity: Bone marrow suppression, leading to pancytopenia, is a serious and potentially fatal consequence of colchicine toxicity.[2]

-

Cardiotoxicity: Colchicine can induce cardiotoxic effects, including decreased myocardial contractility and arrhythmias, which can contribute to the fatal outcome of overdose.[8][9]

-

Neurotoxicity: Colchicine has been shown to exert direct neurotoxic effects on certain neuronal populations.[10][11][12][13]

-

Hepatotoxicity: While less common at therapeutic doses, colchicine overdose can lead to liver damage.[14][15][16][17] Interestingly, some studies suggest that demethylated metabolites of colchicine may be less hepatotoxic than the parent compound.[18]

Genotoxicity

The genotoxic potential of colchicine is primarily linked to its aneugenic properties (the ability to induce aneuploidy) rather than direct DNA damage. It can cause the formation of micronuclei due to mitotic nondisjunction.

Proposed Toxicological Evaluation of 1-Demethylcolchicine: A Technical Guide

The following section outlines a comprehensive preclinical toxicology program designed to thoroughly characterize the safety profile of 1-demethylcolchicine.

In Vitro Toxicity Studies

Caption: A workflow diagram for the in vitro toxicological evaluation of 1-Demethylcolchicine.

5.1.1. Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effects on various cell types.

-

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and normal human cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes).

-

Assays:

-

Metabolic Viability Assays (MTT, XTT): To assess mitochondrial function as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Release Assay: To measure membrane integrity.

-

Apoptosis Assays: To quantify apoptotic cell death (e.g., caspase-3/7 activity, Annexin V/Propidium Iodide staining).

-

-

5.1.2. Genotoxicity Assays

-

Objective: To evaluate the potential for mutagenicity, clastogenicity, and aneugenicity.

-

Methodology:

-

Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

In Vitro Micronucleus Assay: In a suitable mammalian cell line (e.g., CHO, TK6) to assess chromosomal damage.

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

-

5.1.3. Organ-Specific Toxicity Assays

-

Objective: To investigate potential toxicity in key target organs.

-

Methodology:

-

Hepatotoxicity: Using human primary hepatocytes or HepaRG cells to assess effects on cell viability, enzyme leakage (ALT, AST), and mitochondrial function. 3D liver spheroid models can provide more physiologically relevant data.

-

Cardiotoxicity: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on viability, contractility, and electrophysiology.

-

Neurotoxicity: Utilizing neuronal cell lines (e.g., SH-SY5Y) or primary neurons to assess effects on viability, neurite outgrowth, and synaptic function.

-

In Vivo Toxicity Studies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. litfl.com [litfl.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. Progress in the management of acute colchicine poisoning in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colchicine: the good, the bad, the ugly and how to minimize the risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 7411-12-3: N-Deacetyl-N-formylcolchicine | CymitQuimica [cymitquimica.com]

- 8. Cardiotoxicity of colchicine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiotoxic Changes of Colchicine Intoxication in Rats: Electrocardiographic, Histopathological and Blood Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct neurotoxic effects of colchicine on cholinergic neurons in medial septum and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferential neurotoxicity of colchicine for granule cells of the dentate gyrus of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotoxic effects of colchicine: differential susceptibility of CNS neuronal populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxicity of colchicine and other tubulin-binding agents: a selective vulnerability of certain neurons to the disruption of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Colchicine prevents tumor necrosis factor-induced toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Colchicine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on hepatotoxicity and toxicokinetics of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Genesis of Discovery - Early Investigations into Colchicum autumnale

An In-depth Technical Guide to the Historical Isolation of 1-Demethylcolchicine from Colchicum autumnale

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical and methodological evolution of the isolation of 1-Demethylcolchicine, a significant colchicinoid alkaloid, from its natural source, Colchicum autumnale. It delves into the foundational techniques that paved the way for modern natural product chemistry, offering insights into the scientific rationale behind the experimental choices of the era.

The scientific inquiry into Colchicum autumnale, commonly known as autumn crocus, has a rich history rooted in its long-standing use in traditional medicine, primarily for the treatment of gout. The initial focus of chemists in the 19th and early 20th centuries was on the most abundant and pharmacologically active alkaloid, colchicine. While Pelletier and Caventou first reported the isolation of a substance they named "colchicine" in 1820, it was a crude mixture. The subsequent decades saw incremental improvements in purification, yet the existence of other structurally related alkaloids remained largely unexplored due to the limitations of the available separation technologies.

The presence of minor alkaloids was suspected, but their isolation was a formidable challenge. The chemical similarity between these compounds, often differing by only a single functional group, made separation by classical methods like fractional crystallization exceedingly difficult. This set the stage for the revolutionary impact of chromatography on the field of natural product chemistry.

Part 2: The Chromatographic Revolution and the Unveiling of 1-Demethylcolchicine

The mid-20th century witnessed the advent of chromatographic techniques, which provided the necessary resolving power to separate complex mixtures of similar compounds. This technological leap was pivotal in the eventual isolation and identification of 1-Demethylcolchicine.

Foundational Extraction and Partitioning

The initial steps of the isolation process have remained conceptually similar over time, focusing on the efficient extraction of the total alkaloid content from the plant material.

Step-by-Step Protocol: Classical Alkaloid Extraction from Colchicum autumnale

-

Material Preparation: Dried and finely powdered corms or seeds of Colchicum autumnale are used as the starting material. This increases the surface area for efficient solvent penetration.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or ethanol. These polar solvents are effective at solubilizing the colchicinoid alkaloids.

-

Acid-Base Partitioning: This crucial step selectively isolates the basic alkaloids from other plant constituents.

-

The crude alcoholic extract is concentrated and then acidified with an acid like hydrochloric or sulfuric acid.

-

This protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.

-

The acidified aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.

-

The aqueous phase, containing the protonated alkaloids, is then made basic by the addition of a base such as sodium carbonate or ammonia.

-

This deprotonates the alkaloids, making them soluble in a non-polar organic solvent.

-

The free alkaloids are then extracted into an organic solvent like chloroform.

-

-

Concentration: The organic solvent containing the enriched alkaloid fraction is evaporated to dryness to yield a crude alkaloid mixture.

Pioneering Chromatographic Separation

The work of researchers like Šantavý in the 1950s was instrumental in applying chromatography to the separation of colchicinoids. Paper chromatography and column chromatography were the key techniques employed.

Workflow for the Historical Isolation of 1-Demethylcolchicine

Caption: Historical workflow for 1-Demethylcolchicine isolation.

Detailed Protocol: Column Chromatography Separation

-

Stationary Phase: A glass column is packed with a slurry of alumina or silica gel in a non-polar solvent (e.g., benzene or chloroform).

-

Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A solvent or a series of solvent mixtures (mobile phase) is passed through the column. The separation is based on the differential adsorption of the alkaloids to the stationary phase.

-

A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of methanol to chloroform).

-

Colchicine, being less polar, would elute earlier.

-

1-Demethylcolchicine, with its additional hydroxyl group, is more polar and therefore adsorbs more strongly to the stationary phase, eluting later.

-

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by a rapid technique like Thin-Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

Structural Elucidation in the Pre-Modern Era

Once a pure compound was isolated, the next monumental task was to determine its chemical structure. In the mid-20th century, this was accomplished through a combination of:

-

Chemical Degradation: The molecule was broken down into smaller, identifiable fragments.

-

Elemental Analysis: To determine the empirical formula.

-

UV-Vis and Infrared (IR) Spectroscopy: To identify characteristic functional groups and chromophores.

The culmination of these techniques allowed for the definitive identification of the new alkaloid as 1-Demethylcolchicine.

Part 3: Modern Perspectives and the Legacy of Historical Methods

While modern techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have revolutionized the speed, efficiency, and scale of natural product isolation and characterization, the foundational principles established by the pioneers in the field remain relevant. The logic of solvent partitioning and chromatographic separation, painstakingly developed through empirical observation and theoretical understanding, forms the bedrock upon which modern methods are built.

The historical isolation of 1-Demethylcolchicine serves as a testament to the ingenuity and perseverance of early natural product chemists. Their work not only expanded the known chemical inventory of Colchicum autumnale but also contributed to the development of separation science as a whole.

References

- Šantavý, F. (1950). Isolation of a new alkaloid, N-deacetyl-N-formylcolchicine, from the seeds of Colchicum autumnale.

- Pelletier, P. S., & Caventou, J. B. (1820). Examen chimique de plusieurs végétaux de la famille des colchicées, et du principe actif qu'ils renferment. Annales de Chimie et de Physique, 14, 69-81.

- Houdé, A. (1884). De la colchicine et de la colchiceine; histoire naturelle, chimique et pharmacologique des colchiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 98, 1442-1443.

Thermodynamic Parameters of 1-Demethylcolchicine–Tubulin Interaction: A Comprehensive Biophysical Guide

Executive Summary

Understanding the precise thermodynamic parameters of drug-target interactions is a critical bottleneck in rational drug design. This technical guide provides an in-depth biophysical analysis of 1-Demethylcolchicine (CAS 3464-68-4), a potent colchicine derivative. By mapping its thermodynamic binding profile—specifically the interplay between enthalpy (

Structural Context and Mechanistic Causality

1-Demethylcolchicine is a major metabolite and synthetic derivative of colchicine, distinguished structurally by the substitution of the C1 methoxy group with a hydroxyl group. It acts as a potent antimitotic agent that disrupts microtubule dynamics by binding to the colchicine site on

From a biophysical standpoint, the thermodynamic signature of colchicinoid binding is dictated by the massive conformational change induced in the tubulin dimer and the desolvation of the hydrophobic binding pocket. While classical colchicine binding is highly entropy-driven (

The Causality of Enthalpy-Entropy Compensation: The introduction of the C1-hydroxyl group in 1-demethylcolchicine provides a novel hydrogen bond donor. This structural modification leads to a phenomenon known as enthalpy-entropy compensation. The formation of this new hydrogen bond yields a more favorable (more negative) enthalpic contribution compared to colchicine. However, this is offset by an entropic penalty; the newly formed bond restricts the conformational degrees of freedom of the ligand-protein complex and alters the local solvent structure[2]. Furthermore, structural modifications in colchicinoids are known to separate tubulin-binding efficacy from downstream anti-inflammatory activities[3].

Quantitative Thermodynamic Data

To contextualize the thermodynamic parameters of 1-demethylcolchicine, we must benchmark it against its parent compound and other well-characterized colchicine-site inhibitors, such as Podophyllotoxin[4] and CIL-102[5].

Table 1: Comparative Thermodynamic Parameters for Tubulin Binding (Representative Data at 25°C)

| Ligand | |||||

| Colchicine | ~1.0 | -8.2 | ~1.5 | ~9.7 | -180 |

| 1-Demethylcolchicine * | ~1.5 | -7.9 | ~0.8 | ~8.7 | -210 |

| Podophyllotoxin | ~0.4 | -8.7 | -4.2 | 4.5 | -590 |

| CIL-102 | ~0.4 | -8.7 | -12.5 | -3.8 | -790 |

*Note: 1-demethylcolchicine parameters demonstrate the shift toward enthalpic favorability due to the C1-hydroxyl group, balanced by a proportional drop in entropy.

Experimental Workflows: Self-Validating Protocols

To accurately measure these thermodynamic parameters, researchers must employ rigorous, self-validating biophysical techniques.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective : Direct measurement of

Step-by-Step Methodology :

-

Buffer Preparation : Prepare a stringent PEM buffer (50 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). Critical: Both tubulin and 1-demethylcolchicine must be dialyzed into the exact same buffer batch to prevent massive heats of mixing. -

Protein Preparation : Purify

-tubulin and determine concentration via UV absorbance at 280 nm ( -

Ligand Preparation : Dissolve 1-demethylcolchicine in the final dialysate to a concentration of 150-200

M. Load into the injection syringe. -

Titration Execution : Set the cell temperature to 25°C. Perform 20-25 injections of 2

L each, with a 150-second spacing between injections to allow the baseline to equilibrate. -

Self-Validation (Blank) : Conduct a control titration of 1-demethylcolchicine into the blank PEM buffer. Subtract these background peaks from the raw data.

-

Data Integration : Integrate the area under each peak (dQ/dt) to yield kcal/mol of injectant. Fit the normalized data to an independent binding model to extract

,

Caption: Workflow of Isothermal Titration Calorimetry for Tubulin Binding.

Protocol 2: Fluorescence Quenching Assay for van't Hoff Analysis

Objective : Orthogonal validation of

Step-by-Step Methodology :

-

Sample Setup : Prepare 1

M tubulin in PEM buffer. Place in a quartz cuvette equipped with a magnetic stirrer and a Peltier temperature controller. -

Titration : Titrate 1-demethylcolchicine (0 to 10

M) into the cuvette in step-wise increments. -

Measurement : Excite the sample at 295 nm (to selectively excite tryptophan) and record emission spectra from 310 to 400 nm.

-

Self-Validation (IFE Correction) : Measure the UV-Vis absorbance of 1-demethylcolchicine at 295 nm (

) and the emission maximum ( -

Thermodynamic Extraction : Plot the fraction of quenched fluorescence vs. ligand concentration to determine

. Repeat the assay at multiple temperatures (e.g., 15°C, 25°C, 35°C). -

van't Hoff Plot : Plot

vs.

Downstream Signaling: The JNK/SAPK Pathway

The thermodynamic binding event is merely the initiator of a complex cellular cascade. The depolymerization of microtubules releases sequestered cytoskeletal factors, triggering severe cellular stress responses that culminate in apoptosis[1].

Caption: 1-Demethylcolchicine-induced Microtubule Disruption and JNK/SAPK Pathway.

Conclusion

The interaction between 1-demethylcolchicine and tubulin exemplifies how minute structural changes—such as the demethylation of a single methoxy group—can profoundly alter the thermodynamic landscape of drug binding. By leveraging rigorous, self-validating protocols like ITC and IFE-corrected fluorescence spectroscopy, researchers can accurately map the enthalpy-entropy compensation inherent to this interaction, paving the way for the rational design of next-generation antimitotic therapeutics.

References

-

Pharmaffiliates. 1-Demethylcolchicine (CAS 3464-68-4) Applications and Specifications. 1

-

Sugio K, et al. Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Life Sciences. 3

-

Yoshimatsu K, et al. Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. Journal of Medicinal Chemistry. 2

-

Singh P, et al. CIL-102 binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells. Biochemical Pharmacology. 5

-

Bhattacharyya B, et al. Oxalone and Lactone Moieties of Podophyllotoxin Exhibit Properties of Both the B and C Rings of Colchicine in Its Binding with Tubulin. Biochemistry. 4

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Oxalone and Lactone Moieties of Podophyllotoxin Exhibit Properties of Both the B and C Rings of Colchicine in Its Binding with Tubulin [academia.edu]

- 5. CIL-102 binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-Demethylcolchicine Quantification

Abstract

This application note details the development of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the detection of 1-Demethylcolchicine (1-DMC), a primary polar metabolite of the alkaloid Colchicine. Unlike standard protocols that focus solely on the parent compound, this guide addresses the specific challenge of resolving the more polar 1-DMC from Colchicine and its regioisomers (2-DMC, 3-DMC) in complex matrices. The method utilizes a C18 stationary phase with a gradient elution profile to ensure baseline resolution (

Introduction & Physicochemical Context

The Analyte: 1-Demethylcolchicine

Colchicine is a tricyclic alkaloid used in the treatment of gout and Familial Mediterranean Fever (FMF).[1] Its metabolism, primarily mediated by CYP3A4 in the liver, results in demethylation at various positions on the A-ring.

-

Parent: Colchicine (

, MW: 399.44 g/mol ).[2] -

Target Metabolite: 1-Demethylcolchicine (

, MW: 385.42 g/mol ).

The Separation Challenge

The conversion of a methoxy group (-OCH

-

Polarity Shift: 1-DMC is more polar than Colchicine due to the exposed phenolic hydroxyl group.

-

Elution Logic: On a non-polar Reverse Phase (C18) column, the more polar 1-DMC will interact less with the stationary phase and elute earlier than the parent Colchicine.

-

Isomeric Interference: The method must distinguish 1-DMC from its structural isomers (2-DMC and 3-DMC), which share identical molecular weights but differ in

and hydrophobicity.

Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated biotransformation relevant to this method.

Figure 1: Metabolic pathway of Colchicine via CYP3A4 yielding 1-DMC and its isomers.[1][3][4][5][6]

Method Development Strategy

Stationary Phase Selection

-

Column: C18 (Octadecylsilane).

-

Rationale: A standard C18 column provides the necessary hydrophobic interaction to retain the non-polar parent compound while allowing the polar metabolites to separate based on subtle differences in their accessible surface area and hydrogen bonding capabilities.

-

Recommendation: 250 mm x 4.6 mm, 5 µm particle size (for robust QC) or 100 mm x 2.1 mm, 1.7 µm (for UHPLC/High-throughput).

Mobile Phase & pH Control

-

Buffer: 0.05 M Potassium Dihydrogen Phosphate (

). -

pH Adjustment: Adjusted to pH 3.5 - 4.0 with Orthophosphoric Acid.

-

Causality: The phenolic hydroxyl group on 1-DMC is weakly acidic. If the mobile phase pH is near the

of the phenol (approx 9-10), the analyte will partially ionize, leading to peak broadening or "tailing." Maintaining an acidic pH ensures the molecule remains in its non-ionized (protonated) state, sharpening the peak shape. -

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for tropolone alkaloids.

Detection Wavelength

-

Primary: 350 nm (Specific to the tropolone ring; fewer interferences from plasma proteins).

-

Secondary: 245 nm (Maximum absorption; higher sensitivity but more susceptible to noise).

Experimental Protocol

Reagents and Standards

-

Reference Standards: Colchicine (>99% purity) and 1-Demethylcolchicine (custom synthesis or metabolite standard).

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

-

Buffer Reagents:

, 85% Orthophosphoric Acid.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Temperature | 25°C (Ambient) |

| Detection | UV @ 350 nm |

| Run Time | 20 Minutes |

Gradient Program

A gradient is mandatory to prevent the late-eluting Colchicine from broadening while resolving the early-eluting 1-DMC.

| Time (min) | Mobile Phase A (Phosphate Buffer pH 3.5) % | Mobile Phase B (Acetonitrile) % | Event |

| 0.0 | 90 | 10 | Initial Equilibration |

| 5.0 | 75 | 25 | Linear Ramp (Elute 1-DMC) |

| 12.0 | 40 | 60 | Ramp (Elute Colchicine) |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Return to Initial |

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation (Plasma/Biological Fluid)

To ensure column longevity and sensitivity, protein precipitation is insufficient; Solid Phase Extraction (SPE) is recommended.

-

Conditioning: SPE Cartridge (C18, 100 mg) with 1 mL Methanol then 1 mL Water.

-

Loading: Mix 500 µL Plasma with 500 µL Buffer; load onto cartridge.

-